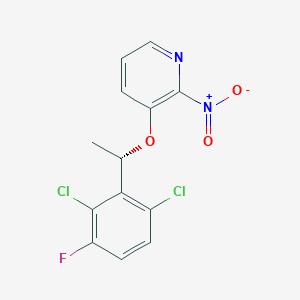

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine

Description

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine is a chiral small molecule characterized by a pyridine ring substituted with a nitro group at position 2 and an ethoxy group at position 2. The ethoxy moiety is further functionalized with a 2,6-dichloro-3-fluorophenyl group in the (S)-configuration. This compound is structurally related to intermediates used in the synthesis of tyrosine kinase inhibitors, such as crizotinib, a clinically approved ALK inhibitor for non-small-cell lung cancer (NSCLC) . Its enantiomeric purity and stereochemistry are critical for biological activity, as evidenced by the pharmacological relevance of its (R)-enantiomer in drug development .

Key physicochemical properties include a molecular weight of 331.13 g/mol (C₁₃H₉Cl₂FN₂O₃) and storage requirements of 2–8°C under dry conditions . The compound is primarily utilized in life sciences research as a chiral building block or intermediate in asymmetric synthesis .

Properties

IUPAC Name |

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOUCIQKWTGJY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine, also known by its CAS number 1233484-06-4, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a pyridine ring substituted with a nitro group and an ethoxy group linked to a dichloro-fluorophenyl moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₉Cl₂FN₂O₃

- Molecular Weight : 331.13 g/mol

- CAS Number : 1233484-06-4

- Purity : Typically above 95% in commercial preparations

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, the related compound 1,2,4-triazolo[1,5-a][1,3,5]triazines showed high efficacy against breast and colon cancer cell lines through mechanisms independent of dihydrofolate reductase inhibition .

The biological activity of this compound is believed to involve:

- Inhibition of Kinases : Similar compounds have demonstrated selective inhibition of certain kinases involved in cancer proliferation. For example, the compound BMS-777607 was noted for its potent inhibition of Met kinase, leading to tumor stasis in xenograft models .

- Impact on Cell Cycle : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Cancer Cell Lines

A study evaluated the antiproliferative effects of several pyridine derivatives including this compound against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly in a dose-dependent manner. The IC50 values for these compounds ranged from low micromolar concentrations to submicromolar levels depending on the specific cell line tested .

In Vivo Efficacy

In vivo studies have demonstrated that related compounds can effectively inhibit tumor growth in animal models. For instance, a related pyridine derivative showed complete tumor stasis in human gastric carcinoma xenograft models following oral administration . This suggests potential for therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyridine have been noted for their effectiveness against breast and lung cancer cells, suggesting that this compound could be a candidate for further investigation in oncology .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, making it a potential candidate for developing new antibiotics . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuropharmacological Applications

There is emerging evidence that this compound may have neuroprotective effects. Compounds with similar nitropyridine structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

The structural characteristics of this compound suggest potential use as an agrochemical. Preliminary studies indicate that it may act as an effective pesticide or herbicide, targeting specific plant pests while minimizing harm to non-target species. This application is particularly relevant in sustainable agriculture practices where selective toxicity is crucial .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar nitropyridine compounds has shown promise in enhancing the efficiency of these devices .

Case Studies

Comparison with Similar Compounds

Preparation Methods

Preparation of the Chiral Alcohol Intermediate

The starting material for the synthesis is typically 2,6-dichloro-3-fluoroacetophenone, which undergoes an asymmetric reduction to yield the chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This step is critical for obtaining the desired stereochemistry.

Asymmetric Catalysis:

Using chiral catalysts such as D-valine Schiff base zinc complexes, the ketone is reduced in anhydrous tetrahydrofuran (THF) and tert-butanol solvent system at low temperatures (around -20 °C). Hydrosilane reagents like HSi(OEt)3 are employed as reducing agents. This method achieves high enantiomeric excess and yield.

Example: 0.01 mol catalyst with 0.5 mol of ketone in 130 mL THF and 25 mL t-butanol, stirred for 10 minutes before addition of hydrosilane, leading to efficient asymmetric reduction.Resolution Approach:

Alternatively, racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol can be resolved into its (S)- and (R)-enantiomers through chiral separation methods, such as crystallization or chromatography.

Etherification Reaction to Form (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine

The key synthetic step is the formation of the ether bond between the chiral alcohol and 3-hydroxy-2-nitropyridine. This is typically achieved via a Mitsunobu reaction:

-

- Triphenylphosphine is dissolved in dry THF and cooled to 0 °C under nitrogen.

- DIAD is added dropwise to form the reactive intermediate.

- A solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and 3-hydroxy-2-nitropyridine in dry THF is added slowly.

- The mixture is stirred at room temperature for 4 hours.

- The reaction mixture is concentrated and treated with saturated ammonium chloride solution to quench.

- The organic phase is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- Purification is performed by column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) to isolate the product as a white solid.

Yield and Purity:

The reaction typically proceeds with high yield (up to 100% reported in racemic synthesis, with slight adjustments for enantiopurity) and provides the desired ether intermediate with confirmed stereochemistry by NMR and chiral HPLC.

Analytical Data and Characterization

NMR Data (Representative):

$$ ^1H $$ NMR (300 MHz, CDCl3):Chiral Purity:

Enantiomeric excess is confirmed by chiral chromatographic methods or optical rotation measurements, ensuring the (S)-configuration is maintained throughout synthesis.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric reduction | D-valine Schiff base Zn catalyst, HSi(OEt)3, THF/t-butanol | -20 °C | ~10 min stirring + reaction time | High (not specified) | High enantiomeric excess |

| Etherification (Mitsunobu) | Triphenylphosphine, DIAD, THF, N2 atmosphere | 0 °C to RT | 4 hours | ~100 (racemic) | Purification by chromatography |

| Work-up and purification | Saturated NH4Cl, EtOAc extraction, brine wash, Na2SO4 drying | Ambient | - | - | Isolated as white solid |

Additional Notes on Scale-Up and Industrial Application

- The use of mild reaction conditions and readily available reagents facilitates scale-up.

- The inert atmosphere and low temperature during the Mitsunobu reaction are critical to prevent side reactions and ensure stereochemical integrity.

- Purification by flash chromatography is effective but may be replaced by crystallization or preparative HPLC in industrial settings for cost efficiency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (S)-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine, and how is its stereochemical purity validated?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution. For example, 2-chloro-3-nitropyridine reacts with (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol under basic conditions (e.g., K₂CO₃ in DMF or THF) at elevated temperatures (60–80°C) .

- Characterization : Stereochemical purity is confirmed using chiral HPLC (e.g., Chiralpak® columns with hexane/ethanol mobile phases) and circular dichroism (CD) spectroscopy. Absolute configuration is determined via X-ray crystallography, as demonstrated for analogous nitropyridine derivatives .

Q. How does the nitro group influence the compound’s physicochemical properties, and what analytical techniques are used to assess stability under experimental conditions?

- Role of Nitro Group : The nitro group increases electron-withdrawing effects, impacting solubility and reactivity. It may serve as a precursor for reduction to amine derivatives (e.g., in prodrug strategies) .

- Stability Assessment : Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products. Mass spectrometry (MS) and NMR track nitro reduction or hydrolysis. Differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. What structural insights can be gained from X-ray crystallography, and how do intermolecular interactions affect its solid-state behavior?

- Crystallographic Analysis : X-ray diffraction (using SHELX programs ) reveals the (S)-enantiomer’s conformation, including dihedral angles between the pyridine and dichlorofluorophenyl rings. For example, analogous chalcone derivatives exhibit dihedral angles of 77.5–89.8°, influencing packing efficiency .

- Intermolecular Interactions : Weak C–H···F and C–H···O hydrogen bonds stabilize the crystal lattice. π-π stacking between aromatic rings (3.5–4.0 Å distances) further enhances stability, critical for predicting solubility and formulation .

Q. How does the (S)-enantiomer compare to the (R)-enantiomer in biological activity, particularly in kinase inhibition assays?

- Kinase Inhibition Profiling : The (R)-enantiomer of related nitropyridine derivatives (e.g., crizotinib) shows potent ALK/MET kinase inhibition via key interactions with hinge regions (e.g., Met1199 in c-MET) . The (S)-enantiomer’s nitro group may alter binding kinetics; comparative studies using fluorescence polarization or TR-FRET assays are recommended .

- Data Interpretation : Contradictions in enantiomeric activity (e.g., (R)- vs. (S)-configuration) require validation via co-crystallization (e.g., with ROS1 kinase domains) and molecular dynamics simulations to assess steric/electronic effects .

Q. What metabolic pathways are predicted for this compound, and how can its pharmacokinetic profile be optimized?

- Metabolic Studies : Liver microsome assays (human/rodent) identify nitro reduction to amine metabolites, mediated by CYP450 enzymes. LC-HRMS detects intermediates like hydroxylamines .

- Optimization Strategies : Prodrug derivatization (e.g., masking the nitro group as a phosphonate) or formulation with cyclodextrins improves bioavailability. Parallel artificial membrane permeability assays (PAMPA) guide lead optimization .

Data Contradictions and Resolution

- Stereochemical Activity Differences : While (R)-enantiomers of similar compounds (e.g., crizotinib) dominate clinical use , the (S)-enantiomer’s nitro group may confer unique properties. Resolve contradictions via enantioselective synthesis and head-to-head bioassays .

- Nitro Group Reactivity : Conflicting reports on nitro stability under physiological conditions necessitate controlled redox studies (e.g., glutathione-mediated reduction tracked by UV-Vis spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.